molecular formula C13H19FN2 B5682711 1-ethyl-4-(3-fluorobenzyl)piperazine

1-ethyl-4-(3-fluorobenzyl)piperazine

Cat. No.: B5682711
M. Wt: 222.30 g/mol
InChI Key: QXEUVNKKZMSAGO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-fluorobenzyl)piperazine is a substituted piperazine derivative characterized by an ethyl group at the 1-position and a 3-fluorobenzyl group at the 4-position of the piperazine ring. This compound belongs to the benzylpiperazine subclass, where structural modifications significantly influence physicochemical properties, metabolic stability, and biological activity. Piperazine derivatives are widely studied for their roles in medicinal chemistry, including as ligands for neurotransmitter receptors, enzyme inhibitors, and anticancer agents .

Properties

IUPAC Name

1-ethyl-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEUVNKKZMSAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(3-fluorobenzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as acetonitrile or dimethylformamide, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-4-(3-fluorobenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-ethyl-4-(3-fluorobenzyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Comparison Table

Compound 1-Substituent 4-Substituent ClogD Key Activity/Data
1-Ethyl-4-(3-fluorobenzyl) Ethyl 3-Fluorobenzyl ~2.2 High σ1 receptor selectivity
1-Benzyl-4-(3-fluorobenzyl) Benzyl 3-Fluorobenzyl ~3.5 Moderate A2A binding (Ki = 58 nM)
1-(4-Fluorobenzyl)-THF 4-Fluorobenzyl Tetrahydrofuran-methyl 1.8 Brain-penetrant σ1 ligand
1-Ethyl-benzhydryl Ethyl Benzhydryl ~4.0 Anti-inflammatory (rodent models)

Metabolic Stability and Spacer Effects

  • Ethyl vs. Ethylene Spacers : Ethyl substitution directly on the piperazine ring (as in the target compound) lowers aqueous solubility (~20 μM at pH 2.0) compared to ethylene-spaced analogues (80 μM) due to reduced pKa (3.8 vs. 6–7) .
  • Metabolic Hotspots : Piperazine rings are prone to deethylation or oxidation. Ethyl groups slow dealkylation compared to methyl, but 3-fluorobenzyl may further stabilize against CYP450-mediated metabolism .

Selectivity and Binding Efficiency

  • Piperazine vs. Piperidine: Piperazine analogues (e.g., compound 3, Ki = 58 nM) show 10-fold higher adenosine A2A affinity than piperidine derivatives (compound 1, Ki = 594 nM) due to improved hydrogen bonding .
  • PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit selective PARP-1 inhibition (IC50 < 50 nM), attributed to the piperazine’s ability to occupy the enzyme’s hydrophobic pocket .

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